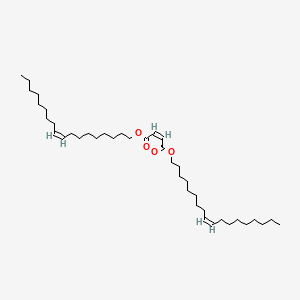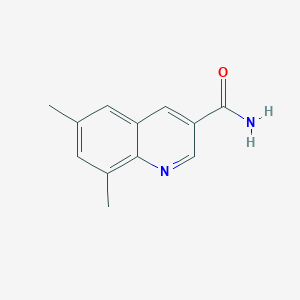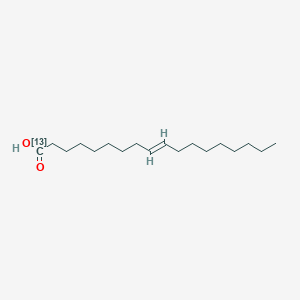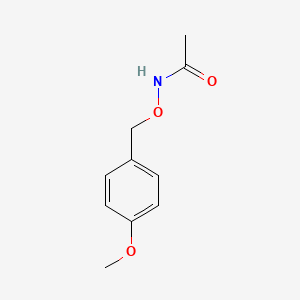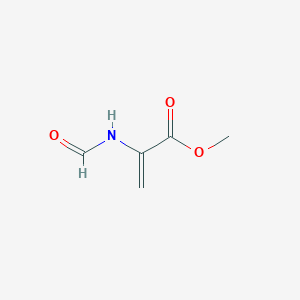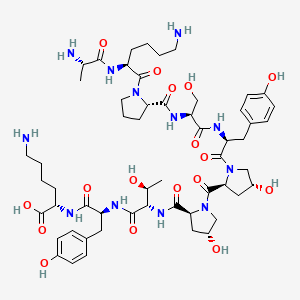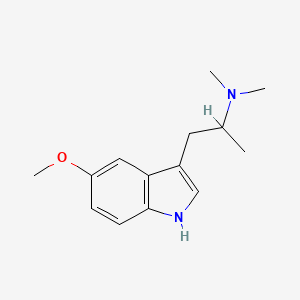
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate: is a chemical compound with the molecular formula C15H20INO2 and a molecular weight of 373.22927 g/mol . It is known for its unique structure, which includes a tert-butyl group, an iodophenyl group, and a cyclobutylcarbamate moiety. This compound is used in various research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-iodophenyl)cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 1-(4-cyanophenyl)cyclobutylcarbamate: This compound has a similar structure but contains a cyanophenyl group instead of an iodophenyl group.
tert-Butyl 1-(4-bromophenyl)cyclobutylcarbamate: This compound contains a bromophenyl group and exhibits different reactivity and properties compared to the iodophenyl derivative.
tert-Butyl 1-(4-chlorophenyl)cyclobutylcarbamate: This compound contains a chlorophenyl group and is used in similar research applications but with distinct chemical behavior.
The uniqueness of this compound lies in its iodophenyl group, which imparts specific reactivity and properties that are valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H20INO2 |
|---|---|
Peso molecular |
373.23 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(4-iodophenyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C15H20INO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) |
Clave InChI |
LLRKTEUEVFKBOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



